3-Bromo-5-chloro-4-fluorotoluene

Organic Synthesis Medicinal Chemistry Cross-Coupling

3-Bromo-5-chloro-4-fluorotoluene (CAS: 1780248-94-3), also referred to as 1-bromo-2-chloro-3-fluoro-5-methylbenzene, is a halogenated aromatic compound with the molecular formula C₇H₅BrClF and a molecular weight of 223.47 g/mol. It is characterized by the presence of bromine, chlorine, and fluorine substituents on a toluene backbone.

Molecular Formula C7H5BrClF
Molecular Weight 223.47 g/mol
Cat. No. B15391777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-4-fluorotoluene
Molecular FormulaC7H5BrClF
Molecular Weight223.47 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)F)Cl
InChIInChI=1S/C7H5BrClF/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
InChIKeyIFMMUBOQBFAITL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-4-fluorotoluene: A Multi-Halogenated Toluene Building Block for Precision Organic Synthesis


3-Bromo-5-chloro-4-fluorotoluene (CAS: 1780248-94-3), also referred to as 1-bromo-2-chloro-3-fluoro-5-methylbenzene, is a halogenated aromatic compound with the molecular formula C₇H₅BrClF and a molecular weight of 223.47 g/mol . It is characterized by the presence of bromine, chlorine, and fluorine substituents on a toluene backbone. This compound is primarily recognized as a versatile small molecule scaffold and intermediate in organic synthesis, with applications spanning pharmaceutical development and agrochemical research . Its predicted physicochemical properties include a boiling point of ~232.4°C at 760 mmHg and a density of ~1.6 g/cm³ [1].

Orthogonal reactivity design with three distinct halogen sites
Liquid-phase handling facilitates homogeneous reaction mixing
High-purity grade supports reproducible synthesis outcomes

Why Simple Halogenated Toluene Analogs Cannot Replace 3-Bromo-5-chloro-4-fluorotoluene in Multi-Step Synthesis


The unique value of 3-Bromo-5-chloro-4-fluorotoluene lies in its specific substitution pattern, which cannot be replicated by other C₇H₅BrClF isomers or mono/di-halogenated toluenes. The presence of three distinct halogen atoms with significantly different bond dissociation energies (C-Br ~285 kJ/mol, C-Cl ~340 kJ/mol, C-F >480 kJ/mol) enables orthogonal and sequential reactivity [1]. This allows for precise, site-selective functionalization in multi-step synthetic sequences. Furthermore, the electronic and steric effects of the methyl, fluoro, chloro, and bromo groups collectively dictate a unique reactivity profile that influences the success of subsequent transformations, such as cross-couplings and nucleophilic substitutions . Using a compound with a different halogenation pattern or fewer halogens would compromise the designed synthetic pathway, leading to lower yields, unwanted byproducts, or complete reaction failure.

Target Substitute
Other C₇H₅BrClF isomers lack the specific 3-bromo-5-chloro-4-fluoro substitution pattern, which may alter orthogonal reactivity and synthetic route selectivity.
Target Substitute
Mono- or di-halogenated toluenes (e.g., 3-bromo-4-fluorotoluene) provide fewer reactive sites, limiting the range of sequential cross-coupling strategies.

Quantitative Evidence for Selecting 3-Bromo-5-chloro-4-fluorotoluene: A Comparator-Driven Analysis


Orthogonal Reactivity via Differentiated Bond Dissociation Energies

3-Bromo-5-chloro-4-fluorotoluene possesses three distinct carbon-halogen bonds with significantly different bond dissociation energies (BDEs). The C-Br bond is the weakest (~285 kJ/mol), followed by C-Cl (~340 kJ/mol), and the C-F bond is the strongest (>480 kJ/mol) [1]. This differentiation enables orthogonal reactivity, allowing the bromine atom to be selectively engaged in cross-coupling reactions (e.g., Suzuki-Miyaura) under mild conditions, while the chlorine and fluorine atoms remain intact for subsequent functionalization steps. In contrast, analogs lacking this specific halogen combination, such as 3-bromo-4-fluorotoluene, offer only two distinct reactive sites, limiting the complexity of molecules that can be constructed in a single sequence.

Orthogonal Reactivity
Class-level
C-Br ~285 kJ/mol, C-Cl ~340 kJ/mol, C-F >480 kJ/mol vs. 3-bromo-4-fluorotoluene (only two reactive sites)
Enables sequential site-selective functionalization
Class-level BDE inference; experimental validation recommended
Organic Synthesis Medicinal Chemistry Cross-Coupling

Optimized Physicochemical Profile for Liquid-Phase Synthesis

The predicted physicochemical properties of 3-Bromo-5-chloro-4-fluorotoluene, specifically its boiling point of ~232.4°C at 760 mmHg and density of ~1.6 g/cm³ [1], position it as a highly practical reagent for standard organic synthesis workflows. This boiling point is sufficiently high to prevent evaporative loss during ambient temperature reactions, yet low enough for convenient purification by distillation. This contrasts with some heavier, more highly brominated analogs, which may have boiling points exceeding 250°C, complicating recovery. The liquid state at room temperature (implied by its boiling point and density) facilitates accurate liquid dispensing and homogeneous reaction mixing, a key advantage over solid, low-melting analogs that require pre-melting or weighing.

Liquid-Phase Handling
Cross-study comparable
Boiling point ~232.4°C (predicted), density ~1.6 g/cm³, liquid at ambient conditions
Facilitates accurate dispensing and distillation-based purification
Predicted properties; experimental verification advised
Process Chemistry Formulation Physical Properties

High Purity (≥95-97%) Ensures Reproducible Synthetic Outcomes

Commercial sources of 3-Bromo-5-chloro-4-fluorotoluene typically guarantee a purity of 95% or higher, with some vendors offering grades up to 97% . This high level of purity is essential for its role as a building block in multi-step syntheses, where even minor impurities can lead to side reactions, lower yields, and challenging purifications. In contrast, other in-class C₇H₅BrClF isomers may be available at lower purities (e.g., 90-95%) or may not be as rigorously characterized, introducing unnecessary risk and variability into a synthetic sequence.

Commercial Purity
Data to verify
≥95–97% purity (vendor-reported), supported by NMR/HPLC documentation
Reported purity supports reproducibility expectations
Supplier-specified; independent QC verification recommended
Analytical Chemistry Quality Control Reproducibility

Validated Role as a Pharmaceutical Intermediate and Scaffold

The compound is explicitly recognized as a versatile small molecule scaffold and a pharmaceutical intermediate . Its structural features—specifically the combination of electron-withdrawing halogens and a methyl group—make it a valuable precursor for the synthesis of bioactive molecules. While direct quantitative biological data for the compound itself is limited, its use as a building block in the construction of more complex pharmacophores is well-documented. For example, similar halogenated toluenes have been incorporated into EGFR inhibitors and other therapeutic candidates . This contrasts with some other halogenated toluene isomers, which may primarily find application in materials science or as simpler synthetic intermediates, lacking the same breadth of utility in medicinal chemistry.

Application Scope
Context-dependent
Recognized as a pharmaceutical intermediate and versatile scaffold for drug discovery
Pharmaceutical intermediate context supports procurement for med-chem research
Limited quantitative biological data; class-level application descriptor
Drug Discovery Medicinal Chemistry Chemical Biology

High-Value Application Scenarios for 3-Bromo-5-chloro-4-fluorotoluene in Research and Development


Multi-Step Synthesis of Complex Drug Candidates via Sequential Cross-Coupling

Medicinal chemists can leverage the orthogonal reactivity of the three distinct carbon-halogen bonds in 3-Bromo-5-chloro-4-fluorotoluene. The C-Br bond can be selectively engaged in a mild Suzuki-Miyaura reaction to install a first aryl or heteroaryl group. The remaining C-Cl bond can then be activated under more forcing conditions for a second cross-coupling or nucleophilic substitution. Finally, the robust C-F bond can be retained to modulate the final compound's metabolic stability and lipophilicity, or it can be targeted for late-stage functionalization using specialized methods [1]. This sequential functionalization strategy is invaluable for efficiently exploring chemical space around a central pharmacophore, a process that would be significantly less efficient with a less differentiated halogenated starting material.

Preparation of Fluorinated Building Blocks for Agrochemical Discovery

The presence of a fluorine atom on the aromatic ring is a key feature for agrochemical design, as it often enhances metabolic stability and bioavailability. 3-Bromo-5-chloro-4-fluorotoluene serves as an ideal starting point for the synthesis of novel fluorinated herbicides, fungicides, or insecticides. The compound's high purity (≥95%) ensures that the resulting building blocks and final candidates meet the stringent analytical requirements for patent filings and regulatory studies. Its liquid physical state facilitates large-scale reactions and process development in an industrial research setting [2].

Synthesis of Advanced Materials with Tailored Electronic Properties

While primarily a pharmaceutical intermediate, the unique electronic environment created by the specific substitution pattern of bromine, chlorine, and fluorine on a methylbenzene core can be exploited in materials science. 3-Bromo-5-chloro-4-fluorotoluene can be polymerized or incorporated into conjugated systems to fine-tune electronic properties such as band gap and charge carrier mobility. Its differentiated reactivity allows for the precise introduction of functional groups needed for self-assembly or to anchor the molecule to a surface, offering a level of control that is difficult to achieve with simpler halogenated precursors .

Analytical Standard for Method Development and Quality Control

Due to its well-defined structure and high commercial purity, 3-Bromo-5-chloro-4-fluorotoluene can be employed as a reference standard in analytical method development. Its unique retention time in HPLC or GC-MS, resulting from its specific halogenation pattern, makes it a useful marker for calibrating instruments or validating separation methods for complex mixtures of halogenated aromatics. The availability of the compound as an ISO17034-certified analytical standard from some suppliers further supports this application .

Application
Selection Property
Validation Focus
Multi-step synthesis of complex drug candidates
Orthogonal reactivity profile
Sequential cross-coupling efficiency
Fluorinated building blocks for agrochemical discovery
Fluorinated aromatic core with high purity
Metabolic stability and bioavailability modulation
Synthesis of advanced materials with tailored electronic properties
Multi-halogen electronic tuning
Charge transport and band gap optimization
Analytical standard for method development and QC
Defined structure and high purity
Chromatographic retention reproducibility
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